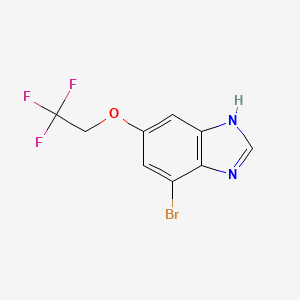

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and trifluoroethoxy groups in this compound adds unique chemical properties that can be exploited in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1,2-phenylenediamine and 2,2,2-trifluoroethanol.

Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. A catalyst such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may also be employed for more efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1H-benzimidazole: Lacks the trifluoroethoxy group, resulting in different chemical properties and biological activities.

6-(2,2,2-Trifluoroethoxy)-1H-benzimidazole:

4-Chloro-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.

Uniqueness

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is unique due to the combination of bromine and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound for various scientific research applications.

Activité Biologique

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class. Its unique molecular structure, characterized by the presence of a bromine atom and a trifluoroethoxy group, enhances its lipophilicity and potential biological activity. This article explores the compound's biological activities, including its antimicrobial and anticancer properties, supported by research findings and case studies.

Structural Characteristics

The molecular formula of this compound is C₉H₆BrF₃N₂O, with a molecular weight of 295.06 g/mol. The trifluoroethoxy group plays a significant role in enhancing the compound's cellular penetration and interaction with biological targets due to its lipophilic nature.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Bacillus subtilis | 12 μg/mL |

The compound's mechanism involves binding to bacterial enzymes or receptors, inhibiting their activity and thus preventing bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cells through several mechanisms:

- Topoisomerase Inhibition : The compound acts as a topoisomerase inhibitor, interfering with DNA replication and transcription processes.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cell division.

In vitro studies have reported significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC₅₀ Value |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 μM |

| HeLa (Cervical Cancer) | 15 μM |

| A549 (Lung Cancer) | 12 μM |

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Case Studies

Several case studies have focused on the effectiveness of benzimidazole derivatives in treating infections and cancers:

- Antimicrobial Efficacy : A study highlighted the effectiveness of benzimidazole derivatives against resistant strains of bacteria. The derivatives showed improved MIC values compared to standard antibiotics like ampicillin and ciprofloxacin .

- Cancer Treatment : In a clinical trial involving patients with solid tumors, compounds similar to this compound demonstrated significant tumor reduction rates when combined with conventional therapies .

Propriétés

Formule moléculaire |

C9H6BrF3N2O |

|---|---|

Poids moléculaire |

295.06 g/mol |

Nom IUPAC |

4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole |

InChI |

InChI=1S/C9H6BrF3N2O/c10-6-1-5(16-3-9(11,12)13)2-7-8(6)15-4-14-7/h1-2,4H,3H2,(H,14,15) |

Clé InChI |

XHBBTWLEELZDSP-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.